氟马酸

描述

Synthesis Analysis

The synthesis of fluorofumaric acid primarily involves the dehydrofluorination of fluorosuccinic acids, a reaction characterized by the elimination of hydrogen fluoride. The kinetics and activation energies associated with these reactions have been meticulously studied, revealing the influence of the fluorine atoms' positions and the specific difluorosuccinic acid isomers on the reaction outcomes. Notably, both diastereomeric 2,3-difluorosuccinic acids yield fluorofumaric acid, albeit through different elimination mechanisms, underscoring the versatility and complexity of synthesizing fluorinated compounds (Hudlický & Glass, 1983).

Molecular Structure Analysis

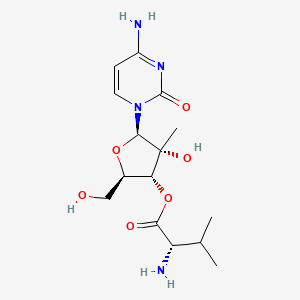

The molecular structure of fluorofumaric acid and its derivatives has been explored through various spectroscopic techniques. For example, the vibrational spectra of 5-fluorocytosine and fumaric acid, and their cocrystal, have provided insights into the distinct fingerprint spectra in the terahertz region, which are significantly different from those of the raw starting materials. Such studies not only reveal the unique molecular structure of fluorofumaric acid derivatives but also illustrate the potential for creating novel cocrystals with distinct physical properties (Du et al., 2017).

Chemical Reactions and Properties

The chemical reactions and properties of fluorofumaric acid derivatives have been extensively studied, showcasing the compound's versatility and potential in various applications. For instance, the biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid highlights the innovative approaches being developed to incorporate fluorine into organic molecules, expanding the molecular space for discovery in medicine, agriculture, and materials science. Such synthesis processes underscore the environmental and safety advantages of biocatalytic methods over traditional chemical synthesis techniques (Liu et al., 2022).

Physical Properties Analysis

The physical properties of fluorofumaric acid and its derivatives are crucial for their application in various fields. The spectroscopic study of the interaction between 5-fluorouracil and DNA, for example, has shed light on the intercalation mechanisms and the structural and conformational changes on the DNA duplex. Such studies are pivotal in understanding the biophysical and biochemical features of fluorinated nucleic acids, further enhancing their biomedical applications (Jangir et al., 2011).

Chemical Properties Analysis

The chemical properties of fluorofumaric acid are deeply influenced by the presence of fluorine atoms, which confer unique biological, physical, and chemical properties on fluoroalkylated compounds. The controlled fluoroalkylation reactions facilitated by visible-light photoredox catalysis are a testament to the advancements in synthesizing fluoroalkylated substances, highlighting the significant attention these compounds have garnered across various disciplines, especially pharmaceutical chemistry (Chatterjee et al., 2016).

科学研究应用

1. 化疗药物研究

氟马酸衍生物,如 5-氟尿嘧啶 (5-FU),广泛用于癌症治疗。对 5-FU 作用机制的深入了解已导致增强其抗癌活性的策略。然而,耐药性仍然是临床应用中的一个重大限制。DNA 微阵列分析等技术可能识别介导对 5-FU 耐药性的基因,这些基因可能有用作新的化疗靶点或预测性生物标记 (Longley, Harkin, & Johnston, 2003)。

2. 化学生物学中的荧光氨基酸

荧光团,包括源自氟马酸的荧光团,彻底改变了生物系统研究,允许在细胞和生物体中进行非侵入性研究。荧光氨基酸对于创建荧光大分子(如肽和蛋白质)至关重要,有助于跟踪蛋白质相互作用和以高空间分辨率成像纳米级事件 (Cheng, Kuru, Sachdeva, & Vendrell, 2020)。

3. 金属有机凝胶在药物递送中的应用

氟马酸参与了药物递送中金属有机凝胶 (MOG) 的开发,例如负载 5-氟尿嘧啶的铁 (III)-富马酸和铜 (I)-硫脲 MOG。这些 MOG 在酸性 pH 值下表现出高药物释放,使其成为癌症治疗应用的有希望的候选者 (Rambabu, Negi, Dhir, Gupta, & Pooja, 2018)。

4. 氟离子络合和传感

氟离子络合和传感的研究,作为牙科健康和骨质疏松症治疗的关键方面,已经应用了氟马酸衍生物。氟的有效检测方法,尤其是在水中,至关重要,因为氟可能产生牙氟斑症或骨氟中毒等不良影响 (Wade, Broomsgrove, Aldridge, & Gabbaï, 2010)。

5. 溶解有机物的表征

在环境化学中,氟马酸衍生物用于研究溶解有机物 (DOM)。利用氟马酸衍生物的荧光光谱有助于表征水生 DOM 的来源、年龄和反应性,这对于理解水生生态系统中的碳循环至关重要 (McKnight, Boyer, Westerhoff, Doran, Kulbe, & Andersen, 2001)。

6. 含氟修饰的核酸在生物医学应用中的应用

使用氟马酸衍生物对核酸进行氟修饰,为生物医学应用提供了独特的特性。这些特性包括基于核酸的疗法、18F PET 成像和对 DNA 修饰酶的研究。19F NMR 和 MRI 也用于探测这些氟化核酸的结构和相互作用 (Guo, Li, & Zhou, 2017)。

属性

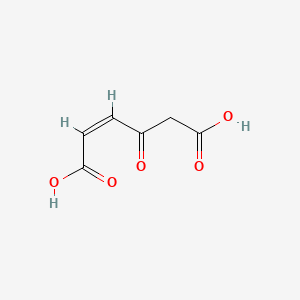

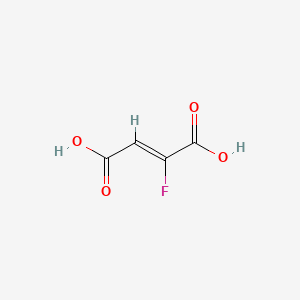

IUPAC Name |

(Z)-2-fluorobut-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FO4/c5-2(4(8)9)1-3(6)7/h1H,(H,6,7)(H,8,9)/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISKHJXTRQPMQT-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(=O)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C(=O)O)\F)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluorofumaric acid | |

CAS RN |

672-18-4 | |

| Record name | 2-Fluorofumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC403467 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2Z)-2-fluorobut-2-enedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(E)-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]methylideneamino]thiourea](/img/structure/B1239983.png)

![(E)-N-[(3S,6S,9S,12R,15S,18E,21S,22R)-6-(2-amino-2-oxoethyl)-12-benzyl-9-[(1S)-1-hydroxyethyl]-3-(hydroxymethyl)-18-[(4-hydroxyphenyl)methylidene]-19,22-dimethyl-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-3-[2-[(Z)-pent-1-enyl]phenyl]prop-2-enamide](/img/structure/B1239986.png)